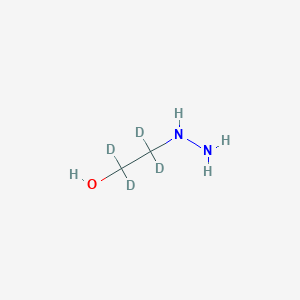
Bibenzyl, 4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bibenzyl, 4-fluoro- is an organic compound that belongs to the class of bibenzyls, which are derivatives of ethane with two phenyl groups attached. The addition of a fluorine atom at the 4-position of one of the phenyl rings makes this compound unique. Bibenzyls are known for their presence in various natural sources, particularly bryophytes, and have been studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bibenzyl, 4-fluoro- typically involves the fluorination of bibenzyl. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as F-TEDA-BF4 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate) is used
Industrial Production Methods
Industrial production of Bibenzyl, 4-fluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bibenzyl, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluorobenzophenone, while reduction can produce 4-fluorobibenzyl alcohol.
Applications De Recherche Scientifique
Bibenzyl, 4-fluoro- has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are investigated for potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Bibenzyl, 4-fluoro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the context of its application, such as its role in inhibiting cell death by blocking voltage-dependent anion channels (VDAC) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bibenzyl: The parent compound without the fluorine substitution.
Bisbybenzyls: Dimeric forms of bibenzyl with additional phenyl groups.
4-Fluorobiphenyl: A structurally similar compound with a fluorine atom on a biphenyl framework.
Uniqueness
Bibenzyl, 4-fluoro- stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This substitution can enhance its stability, reactivity, and interaction with biological targets compared to non-fluorinated analogs .
Propriétés
Numéro CAS |
370-76-3 |
|---|---|
Formule moléculaire |
C14H13F |
Poids moléculaire |
200.25 g/mol |
Nom IUPAC |
1-fluoro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clé InChI |
LGAWAQNSZFCGMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)


![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)


![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)





![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

